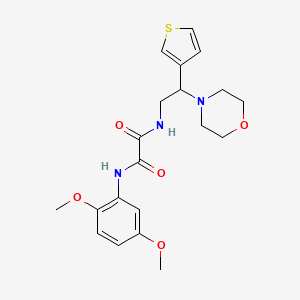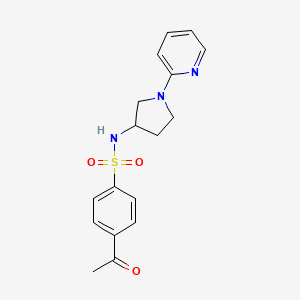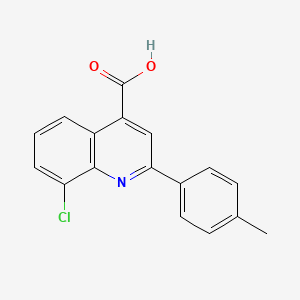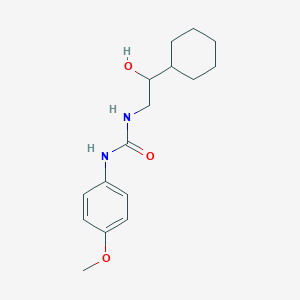
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea, also known as CHEU, is a chemical compound that has been studied extensively for its potential use in scientific research. CHEU is a urea derivative that has shown promise as a tool for investigating various biochemical and physiological processes. In
科学的研究の応用
Free Radical Scavenging
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea shows promise as a novel low-molecular-weight free radical scavenger. Studies on compounds with similar structures have demonstrated their efficacy in reducing myocardial infarct size in rabbit models through the scavenging of hydroxyl radicals in vivo, highlighting their potential in therapeutic interventions against oxidative stress-related damage. For instance, T-0970, a related compound, was effective in reducing infarct size, suggesting that similar compounds could have beneficial effects in cardiovascular diseases by mitigating free radical damage (Hashimoto et al., 2001).
Photodegradation and Hydrolysis of Pesticides
The compound's structure bears resemblance to those studied for the photodegradation and hydrolysis of pesticides in water. Research indicates that certain substituted ureas and organophosphorous compounds undergo photodegradation and hydrolysis, suggesting potential environmental applications in the degradation of harmful substances. For example, the study of substituted urea herbicides like monolinuron and linuron showed that they neither hydrolyze nor photodegrade at neutral and alkaline pH, but exhibit slow photodegradation at acidic pH. This suggests a role for similar compounds in environmental cleanup efforts (Gatidou & Iatrou, 2011).
Anion Sensing and Molecular Recognition
Compounds with the urea moiety have been explored for their anion sensing capabilities, due to their ability to form hydrogen bonds with anions. N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea and related derivatives demonstrate solvatochromism and the ability to detect analytes like alcohols, carboxylic acids, and fluoride ions, showcasing the potential of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea in sensor applications and molecular recognition (Bohne et al., 2005).
特性
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-14-9-7-13(8-10-14)18-16(20)17-11-15(19)12-5-3-2-4-6-12/h7-10,12,15,19H,2-6,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCSIXDUQYEOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2832069.png)
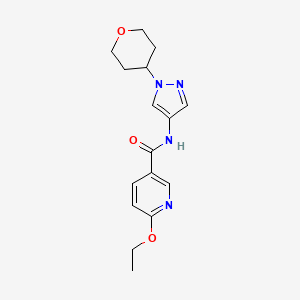

![N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2832073.png)
![4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2832074.png)
![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)
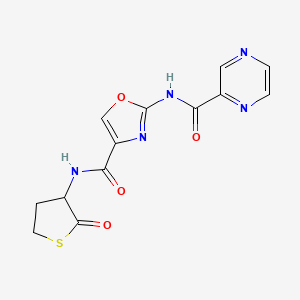
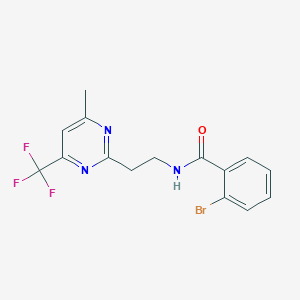

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2832085.png)
